[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-methylsulfonylpiperidine-4-carboxylate
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Description
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through nucleophilic substitution or condensation reactions . The cyanocyclohexyl group could potentially be introduced through a nucleophilic substitution reaction with a cyclohexylamine. The carboxylate ester could be formed through a condensation reaction with a carboxylic acid and an alcohol .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring would add some rigidity to the structure, while the other groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The carboxylate ester could be hydrolyzed to form a carboxylic acid and an alcohol. The sulfonyl group could potentially undergo substitution reactions. The cyanocyclohexyl group could potentially participate in reactions involving the cyano group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylate ester could potentially make it somewhat polar, influencing its solubility in various solvents .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .
Future Directions
The future directions for this compound would likely depend on its intended use. If it’s a potential drug, future research could involve testing its biological activity and optimizing its structure for better activity and fewer side effects. If it’s a reactant in a chemical reaction, future research could involve exploring new reactions or improving the conditions for existing reactions .
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-methylsulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S/c1-25(22,23)19-9-5-13(6-10-19)15(21)24-11-14(20)18-16(12-17)7-3-2-4-8-16/h13H,2-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJEDVHACLWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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